molecular formula C14H19NO4 B187831 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid CAS No. 155567-87-6

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid

Cat. No.: B187831
CAS No.: 155567-87-6
M. Wt: 265.3 g/mol
InChI Key: HUOJYSVQAFOIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. Product Overview: 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino methyl group at the meta-position. This structure incorporates a protected amine, making the compound a valuable building block in organic synthesis and chemical biology . The Boc group is a cornerstone in synthetic chemistry, widely used for its stability under basic conditions and its reversible removal under mild acidic conditions, allowing for precise control in multi-step reactions. Research Applications and Value: This compound serves as a key intermediate in the design and synthesis of more complex molecules. Its primary value lies in its bifunctional nature: the carboxylic acid group can undergo coupling reactions to form amide bonds, while the Boc-protected amine can be deprotected to reveal a reactive primary amine. This makes it exceptionally useful in peptide mimetics and conjugate chemistry , where it can be used to incorporate a meta-substituted benzoic acid scaffold into larger structures . Researchers utilize such Boc-protected aromatic amino acids in the development of peptide-based frameworks and for the construction of novel architectures in materials science . While the exact mechanism of action is application-dependent, the compound's utility stems from its role as a synthetic precursor that enables the sequential and selective formation of chemical bonds. Note on Physical/Chemical Data: Specific data such as melting point, boiling point, and optical rotation for this exact compound are not currently available in the public domain. The molecular formula is C 13 H 17 NO 4 (based on highly similar analogs) .

Properties

CAS No.

155567-87-6

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-6-5-7-11(8-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)

InChI Key

HUOJYSVQAFOIHI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection via Carbodiimide-Mediated Coupling

A widely adopted method involves reacting 3-(methylaminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a carbodiimide coupling agent. For instance, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates the formation of the Boc-protected intermediate. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with catalytic 4-dimethylaminopyridine (DMAP) enhancing efficiency.

Critical Parameters :

  • Solvent polarity : Polar aprotic solvents (e.g., DCM) improve Boc₂O solubility.

  • Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.

  • Reaction time : 12–24 hours under nitrogen atmosphere to prevent moisture ingress.

Alternative Protection Strategies

In industrial settings, phase-transfer catalysis (PTC) has been explored to accelerate Boc protection. A patent describes using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloroethane), achieving 85–90% conversion within 4 hours. This method reduces reliance on moisture-sensitive reagents and simplifies workup.

Coupling to the Benzoic Acid Scaffold

Post-protection, the Boc-methyl-amino group is conjugated to the benzoic acid core. Two predominant approaches dominate literature: direct alkylation and Mitsunobu reactions .

Direct Alkylation

Alkylation of 3-aminomethylbenzoic acid with methyl iodide or dimethyl sulfate, followed by Boc protection, is a straightforward route. However, over-alkylation and esterification of the carboxylic acid are common side reactions. To mitigate this, controlled stoichiometry (1.1–1.3 equivalents of methylating agent) and low temperatures (−10°C to 0°C) are critical.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with steric hindrance, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to couple alcohols to amines. While less common for this compound, it offers regioselectivity advantages in complex derivatives.

Purification and Characterization

Crude products often contain unreacted starting materials, Boc-deprotected byproducts, and solvent residues.

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50% EtOAc) resolves Boc-protected products from polar impurities.

  • Preparative HPLC : C18 columns (5–10 µm) with acetonitrile/water (0.1% TFA) gradients achieve >98% purity for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.4 ppm and the aromatic protons of the benzoic acid moiety (δ 7.4–8.1 ppm).

  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and Boc carbonyl C=O (~1680 cm⁻¹).

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency, safety, and minimal waste.

Continuous Flow Reactors

Patents disclose continuous flow systems for Boc protection, enabling rapid mixing and heat dissipation. A representative setup uses:

  • Residence time : 5–10 minutes.

  • Temperature : 25–40°C.

  • Output : 10–15 kg/hr with 92–95% yield.

Green Chemistry Initiatives

Solvent recovery systems and catalytic hydrogenation for byproduct reduction are increasingly adopted. For example, recycling DCM via distillation reduces environmental impact.

Optimization Strategies

Reaction Kinetics

Studies using stopped-flow UV-Vis spectroscopy reveal that Boc protection follows second-order kinetics, with activation energy (Eₐ) of 45–50 kJ/mol.

Computational Modeling

Density Functional Theory (DFT) simulations identify transition states for Boc group migration, guiding solvent and catalyst selection.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scale Feasibility
Carbodiimide Coupling78–8595–98Lab-scale
Phase-Transfer Catalysis85–9090–93Pilot-scale
Continuous Flow92–9597–99Industrial

Challenges and Solutions

Byproduct Formation

N-Methylation over-alkylation : Controlled addition rates and in-situ quenching with acetic acid minimize this .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Alkyl halides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: TSTU and DIPEA in anhydrous dimethylformamide (DMF).

Major Products

    Substitution: Various substituted benzoic acid derivatives.

    Deprotection: 3-aminomethylbenzoic acid.

    Coupling: Peptide derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.3 g/mol
  • CAS Number : 155567-87-6

The compound features a benzoic acid moiety with a tert-butoxycarbonyl (Boc) protected amino group, enhancing its stability and reactivity during synthetic processes.

Organic Synthesis

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid is primarily used as a building block in organic synthesis. It serves as an intermediate in the production of various pharmaceuticals and fine chemicals due to its ability to form stable peptide bonds. The Boc group provides protection to the amino group during reactions, allowing for selective deprotection when necessary.

Peptide Chemistry

The compound plays a crucial role in peptide synthesis. It facilitates the formation of peptide bonds, which are essential for developing peptide-based therapeutics. These therapeutics are known for their specificity and reduced side effects compared to traditional small molecule drugs. The stability provided by the Boc group is particularly advantageous in multi-step synthesis processes.

Pharmaceutical Development

In medicinal chemistry, this compound is instrumental in the synthesis of biologically active molecules. Its application extends to drug development, where it acts as an intermediate in creating therapeutic agents targeting specific diseases. The ability to modify the amino group post-deprotection allows for diverse functionalization and optimization of drug candidates.

Biological Studies

Initial investigations into the biological activity of this compound suggest potential interactions with various biological targets, including enzymes and receptors. Research has indicated that compounds with similar structures exhibit significant binding affinities and inhibition profiles against crucial biological pathways, which could lead to therapeutic applications.

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a series of peptide analogs aimed at enhancing bioactivity against specific targets. The researchers reported high yields and purity levels, indicating the compound's effectiveness as a reagent in peptide chemistry.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of derivatives synthesized from this compound revealed promising results against Gram-positive bacteria. The synthesized compounds exhibited growth inhibition zones comparable to established antibiotics, suggesting that modifications of the original structure can yield potent antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid primarily involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, targeting specific molecular pathways and interacting with enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Analysis

Positional Isomerism: The target compound’s 3-position substitution contrasts with analogs like 4-(1-(Boc-amino)ethyl)benzoic acid (para-substituted) . Meta substitution may enhance steric accessibility for enzyme binding compared to para isomers. The methyl ester in 180863-55-2 increases lipophilicity (logP ~1.5–2.0) but reduces aqueous solubility, limiting its utility in biological assays requiring carboxylate functionality .

Additional methyl groups (e.g., 231958-04-6) may sterically hinder interactions but improve metabolic stability .

Functional Group Impact :

  • The absence of the Boc-protected amine in 15360-02-8 simplifies synthesis but eliminates its utility as a peptide intermediate .

Biological Activity

3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid, also known by its IUPAC name 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, is a compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, featuring a benzoic acid moiety with a tert-butoxycarbonyl-protected amino group, suggests potential biological activities that merit further exploration.

  • Molecular Formula : C14_{14}H19_{19}NO4_4
  • Molecular Weight : 265.3 g/mol

The presence of the amino group in its structure indicates possible interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic applications.

1. Peptide Synthesis

The compound's ability to form stable peptide bonds positions it as a valuable reagent in peptide synthesis. This characteristic is crucial for developing peptide-based therapeutics, which have gained attention for their specificity and reduced side effects compared to traditional small molecule drugs.

2. Interaction Studies

Initial investigations into the interactions of this compound with proteins and enzymes are necessary to elucidate its potential biological effects. Research into binding affinities and inhibition profiles against relevant biological targets could reveal insights into its mechanism of action and therapeutic potential. For example, compounds with similar structures often exhibit significant interactions with proteostasis network modules, which are critical for cellular health .

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other benzoic acid derivatives that have been studied more extensively:

Compound NameBiological ActivityReference
3-Chloro-4-methoxybenzoic acidStrong activation of cathepsins B and L
4-Hydroxybenzoic acidInduces proteasomal activity
N-acyl-α-amino acidsAntimicrobial properties against Gram-positive bacteria

Case Study 1: Proteostasis Network Modulation

Research has shown that certain benzoic acid derivatives can enhance the activity of proteolytic systems within cells. In a study examining various benzoic acids, compounds similar to this compound were found to activate cathepsins B and L significantly, which play roles in protein degradation pathways crucial for cellular homeostasis .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related benzoic acid derivatives demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Enterococcus faecium. This suggests that structural modifications in benzoic acids could lead to enhanced antimicrobial activity, indicating a possible avenue for exploring the biological effects of this compound .

Q & A

Q. What are the established synthetic routes for 3-[(tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amines with benzoic acid derivatives. For example:

  • Stepwise Protection : The methyl-amino group is first protected using Boc anhydride under basic conditions (e.g., DMAP or NaHCO₃) to prevent unwanted side reactions.
  • Carbodiimide-Mediated Coupling : The Boc-protected amine is conjugated to the benzoic acid scaffold using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP catalysis .
  • Purification : Crude products are purified via column chromatography or recrystallization, with purity confirmed by HPLC or NMR.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the Boc-protected amine linkage and benzoic acid backbone. Key signals include the tert-butyl group (δ ~1.4 ppm) and the carboxylic acid proton (broad peak at δ ~12-13 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the Boc group and benzoic acid moiety, critical for understanding steric effects in reactivity .
  • FT-IR : Validates carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) .

Q. How can researchers determine optimal storage conditions to ensure compound stability?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. For Boc-protected compounds, storage below 4°C in inert atmospheres (argon/nitrogen) is recommended to prevent hydrolysis .
  • Moisture Sensitivity : Karl Fischer titration monitors water content; desiccants like silica gel are essential for long-term storage .

Advanced Research Questions

Q. How does the Boc-protected amine influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the carbonyl carbon, favoring selective reactions at the benzoic acid’s carboxylic group.
  • Kinetic Studies : Time-resolved NMR or stopped-flow spectroscopy can quantify reaction rates with/without Boc protection .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize steric hindrance effects .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables .
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic modifications (e.g., Boc removal, methyl group substitution) to isolate bioactive motifs .
  • Meta-Analysis : Use tools like RevMan or PRISMA guidelines to statistically reconcile disparate datasets .

Q. How can computational methods predict this compound’s behavior in supramolecular assemblies?

  • Molecular Dynamics (MD) Simulations : Simulate interactions with host molecules (e.g., cyclodextrins) to predict encapsulation efficiency .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding affinities for enzyme targets (e.g., proteases), guiding rational drug design .

Methodological Considerations

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure forms?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during Boc protection to control stereochemistry .

Q. How do solvatochromic effects impact UV-Vis spectral interpretation for this compound?

  • Solvent Polarity Studies : Compare λmax shifts in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents to correlate π→π* transitions with solvent dielectric constants .
  • TD-DFT Calculations : Predict solvent-dependent electronic transitions and validate against experimental spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.